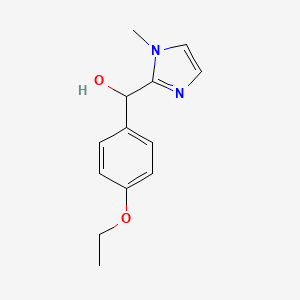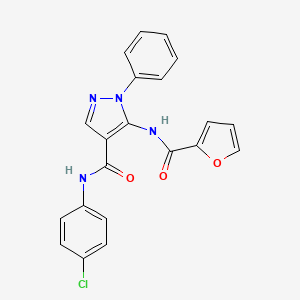
(4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is a derivative of imidazole, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the imidazole ring in the structure of this compound makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of (4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain. This modulation leads to the inhibition of the release of pro-inflammatory cytokines, resulting in the reduction of inflammation and pain.
Biochemical and physiological effects:
The biochemical and physiological effects of (4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol have been studied extensively. It has been found to have a high affinity for the GABA receptor, which is involved in the regulation of neuronal activity. This interaction leads to the enhancement of GABAergic transmission, resulting in the reduction of seizures and the promotion of sedation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol in lab experiments include its high potency and selectivity for certain receptors, as well as its relatively low toxicity. However, its limitations include its poor solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on (4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol. These include:
1. Further investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Exploration of its potential applications in the treatment of other medical conditions, such as epilepsy and anxiety disorders.
4. Investigation of the mechanism of action of the compound to gain a better understanding of its pharmacological effects.
Conclusion:
In conclusion, (4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol is a promising compound with potential applications in medicinal chemistry. Its pharmacological properties, such as its anticonvulsant, anti-inflammatory, and analgesic effects, make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of various medical conditions.
Métodos De Síntesis
The synthesis of (4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol involves the reaction of 4-ethoxybenzaldehyde with 1-methylimidazole in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the desired product, which can be purified by column chromatography.
Aplicaciones Científicas De Investigación
The (4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol compound has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess various pharmacological activities including anticonvulsant, anti-inflammatory, and analgesic properties. Furthermore, it has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(4-ethoxyphenyl)-(1-methylimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-17-11-6-4-10(5-7-11)12(16)13-14-8-9-15(13)2/h4-9,12,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZISVLFOVHAKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=NC=CN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4977457.png)
![2-(benzyl{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4977467.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)benzamide hydrobromide](/img/structure/B4977475.png)
![N-benzyl-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4977481.png)

![4,6-dimethoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrimidinamine](/img/structure/B4977493.png)
![ethyl 2-[3-(1,3-benzothiazol-2-ylthio)-2,5-dioxo-1-pyrrolidinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977502.png)

![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B4977508.png)

![4-[3-(2-ethylphenoxy)propyl]morpholine oxalate](/img/structure/B4977519.png)
![(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4977520.png)
![6-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4977522.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4977529.png)